
2-(4-Methylpiperidin-4-yl)acetonitrile
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Overview
Description
2-(4-Methylpiperidin-4-yl)acetonitrile is an organic compound with the molecular formula C8H14N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with a methyl group and an acetonitrile group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group plays a crucial role in binding to the active site of enzymes, thereby altering their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetonitrile: Similar structure but with a different substitution pattern.
4-Methylpiperidine: Lacks the acetonitrile group.
Piperidine: The parent compound without any substitutions.
Uniqueness
2-(4-Methylpiperidin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and acetonitrile groups enhances its reactivity and makes it a versatile intermediate in various synthetic pathways .
Biological Activity
2-(4-Methylpiperidin-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a piperidine ring, which is known to influence its biological properties, particularly in terms of receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety is known to enhance lipophilicity, allowing better penetration through cell membranes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin reuptake inhibition, leading to increased levels of serotonin in the synaptic cleft.
Analgesic Properties
Research has indicated that this compound may possess analgesic properties, potentially by modulating pain pathways through interaction with opioid receptors or other pain-related signaling mechanisms. In vitro assays have demonstrated significant inhibition of pain responses comparable to standard analgesics.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies
Study | Findings |
---|---|
Study A | Investigated the antidepressant effects in a rat model. Results showed a significant reduction in depressive behaviors compared to control groups (p < 0.05). |
Study B | Evaluated analgesic properties using the formalin test; the compound reduced pain scores significantly (p < 0.01). |
Study C | Assessed neuroprotective effects in vitro; showed reduced cell death in neuronal cultures exposed to oxidative stress (p < 0.05). |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Compound A | Serotonin reuptake inhibitor | Antidepressant |
Compound B | Opioid receptor agonist | Analgesic |
Compound C | NMDA receptor antagonist | Neuroprotective |
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(4-methylpiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-4,6-7H2,1H3 |
InChI Key |
NHPPAEBGABFJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CC#N |
Origin of Product |
United States |
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